molecular formula C9H17NO2 B15279041 N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine

N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine

Katalognummer: B15279041
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: SZPLQSNMKXBHAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.23678 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxaspiro ring fused to a nonane backbone. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine typically involves the reaction of ethylamine with a suitable precursor that contains the dioxaspiro structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are generally controlled to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high yield. The raw materials are carefully selected, and the reaction parameters are optimized to minimize impurities and by-products. The final product is then purified using techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine is unique due to its specific spiro structure and the presence of an ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Eigenschaften

Molekularformel

C9H17NO2

Molekulargewicht

171.24 g/mol

IUPAC-Name

N-ethyl-2,5-dioxaspiro[3.5]nonan-8-amine

InChI

InChI=1S/C9H17NO2/c1-2-10-8-3-4-12-9(5-8)6-11-7-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

SZPLQSNMKXBHAH-UHFFFAOYSA-N

Kanonische SMILES

CCNC1CCOC2(C1)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.